3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
Overview
Description
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is a chemical compound with the molecular formula C8H14ClN3O3 and a molecular weight of 235.67 g/mol . It is a derivative of morpholine and oxadiazole, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride involves several steps. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds also contain a five-membered ring with oxygen and nitrogen atoms and exhibit similar biological activities.
Thiadiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring and are known for their diverse pharmacological properties.
Triazole derivatives: These compounds contain three nitrogen atoms in the ring and are widely studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Biological Activity
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride (CAS Number: 1461715-10-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₁₄ClN₃O₃
- Molecular Weight : 235.67 g/mol
- IUPAC Name : 3-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its oxadiazole moiety, which is known for various pharmacological effects including antimicrobial and anticancer activities. The morpholine ring enhances the compound's ability to penetrate biological membranes, potentially increasing its bioavailability.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 18 | 100 |
Pseudomonas aeruginosa | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using B16F10 murine melanoma cells, the compound was tested at various concentrations. Results indicated that at concentrations ≤20 µM, the compound did not exhibit significant cytotoxicity over a 72-hour period.
Case Studies and Research Findings
-
Study on Morpholine Derivatives :
A recent study highlighted the bioactivation pathways of morpholine derivatives in different species. It was found that the metabolism of such compounds can lead to reactive intermediates that may contribute to toxicity in certain models but not in others. This suggests a need for species-specific evaluations when assessing the safety and efficacy of morpholine-based drugs . -
Oxadiazole as Anticancer Agents :
Another investigation focused on oxadiazole derivatives demonstrated their potential as anticancer agents by inhibiting key enzymes involved in tumor growth. The study reported that modifications to the oxadiazole structure could enhance selectivity towards cancer cells while minimizing effects on normal cells . -
Synergistic Effects with Other Compounds :
Combining this compound with other known antimicrobial agents showed increased efficacy against resistant strains of bacteria. This synergy could pave the way for developing combination therapies that enhance treatment outcomes for infections caused by multidrug-resistant organisms .
Properties
IUPAC Name |
3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-12-5-7-10-8(11-14-7)6-4-13-3-2-9-6;/h6,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQPRVUSQPSVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2COCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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